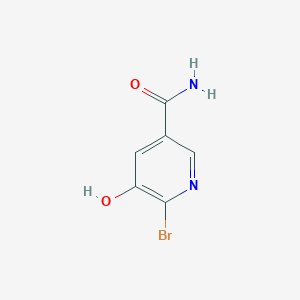

6-Bromo-5-hydroxynicotinamide

説明

Structure

3D Structure

特性

分子式 |

C6H5BrN2O2 |

|---|---|

分子量 |

217.02 g/mol |

IUPAC名 |

6-bromo-5-hydroxypyridine-3-carboxamide |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(10)1-3(2-9-5)6(8)11/h1-2,10H,(H2,8,11) |

InChIキー |

PFJXCFZSYWDJGT-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=C1O)Br)C(=O)N |

製品の起源 |

United States |

Synthetic Methodologies for 6 Bromo 5 Hydroxynicotinamide and Its Structural Analogs

Strategic Approaches for Pyridine (B92270) Ring Functionalization

The construction of the 6-bromo-5-hydroxynicotinamide scaffold relies on the precise and sequential modification of nicotinamide (B372718) or nicotinic acid precursors. This involves the careful orchestration of bromination, hydroxylation, and amidation reactions.

Regioselective Bromination of Hydroxynicotinamide Precursors

The direct bromination of hydroxynicotinamide precursors is a primary strategy for introducing the bromine atom at the 6-position. The regioselectivity of this electrophilic substitution is governed by the directing effects of the existing substituents on the pyridine ring.

A relevant example is the synthesis of methyl 5-bromo-6-hydroxynicotinate, a close structural analog. In this preparation, methyl 6-hydroxynicotininate is suspended in acetic acid and treated with bromine. chemicalbook.com Heating the reaction mixture facilitates the regioselective bromination at the 5-position, yielding the desired product in high yield after workup. chemicalbook.com This suggests that a similar strategy could be employed for the direct bromination of 6-hydroxynicotinamide.

Another pertinent study demonstrates the direct bromination of 2,4-dimethyl-6-hydroxynicotinamide, which readily undergoes monobromination to yield 2,4-dimethyl-5-bromo-6-hydroxynicotinamide. umn.edu This further supports the feasibility of direct and regioselective bromination on a hydroxynicotinamide scaffold. The specific position of bromination is influenced by the electronic nature and steric hindrance of the substituents already present on the pyridine ring. vulcanchem.comgoogle.comrsc.orgarchive.org

| Starting Material | Brominating Agent | Product | Reference |

| Methyl 6-hydroxynicotininate | Bromine in acetic acid | Methyl 5-bromo-6-hydroxynicotinate | chemicalbook.com |

| 2,4-dimethyl-6-hydroxynicotinamide | Not specified | 2,4-dimethyl-5-bromo-6-hydroxynicotinamide | umn.edu |

Introduction of the Hydroxyl Moiety at Position 5

The introduction of a hydroxyl group at the 5-position of the pyridine ring can be a challenging transformation. One potential, though less direct, route could involve a hydroxylation reaction on a pre-functionalized pyridine ring. A patent describes a transition metal-catalyzed hydroxylation reaction of a bromo-derivative, which first involves a borylation reaction with a reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, followed by oxidation. google.com While not specific to 6-bromonicotinamide, this illustrates a modern approach to introducing hydroxyl groups onto aryl halides.

Visible light photocatalysis has also emerged as a method for the hydroxylation of boronic acids, which could be formed from the corresponding aryl halides. uni-greifswald.de This suggests a potential pathway where a 5-bromonicotinamide (B182952) derivative is first converted to a boronic acid and then hydroxylated.

Amide Formation Strategies for Nicotinic Acid Derivatives

The final step in many synthetic routes to this compound involves the formation of the amide group from a corresponding nicotinic acid derivative. This transformation is a well-established process in organic chemistry.

One common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with ammonia (B1221849) or an ammonia equivalent. For instance, nicotinyl chloride hydrochloride can be reacted with an amine in the presence of a base like triethylamine (B128534) to form the corresponding amide. researchgate.net

Alternatively, direct amidation methods can be employed. A classic approach involves heating a nicotinic acid ester with ammonium (B1175870) hydroxide. uni-greifswald.de For example, 5-bromonicotinic acid can be converted to its morpholinamide, which can then be used in further transformations. nih.gov The conversion of methyl 5-bromonicotinate to the corresponding nicotinamide can be achieved with high efficiency by stirring with a saturated solution of ammonia in anhydrous methanol. uark.edu

More modern coupling reagents can also facilitate this transformation. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used for the amide coupling between a brominated nicotinic acid intermediate and an amine in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

| Carboxylic Acid Derivative | Reagents | Amide Product | Reference |

| Nicotinyl chloride hydrochloride | Amine, Triethylamine | Nicotinamide derivative | researchgate.net |

| Nicotinic acid ester | Ammonium hydroxide | Nicotinamide | uni-greifswald.de |

| Methyl 5-bromonicotinate | Saturated ammonia in methanol | 5-Bromonicotinamide | uark.edu |

| Brominated nicotinic acid | HATU, Amine, DIPEA | Brominated nicotinamide | Not specified |

Synthesis via Advanced Organic Reactions

Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of complex molecules like this compound, often providing more efficient and versatile routes.

Palladium-Catalyzed Cross-Coupling Reactions for Brominated Nicotinamide Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the construction of functionalized pyridine systems. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing brominated pyridine core.

For instance, a Suzuki-Miyaura cross-coupling reaction can be used to introduce various aryl or alkyl groups at the position of the bromine atom. A general example is the coupling of 5-bromonicotinic acid with a boronic acid to form an aryl-substituted nicotinic acid. nih.gov While this demonstrates the modification of a bromonicotinamide scaffold, a similar strategy could be envisioned where a different functional group is introduced that can later be converted to a hydroxyl group. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. dokumen.pub

Multi-Component Reactions Incorporating Nicotinamide Fragments

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to building molecular complexity. Several MCRs have been developed for the synthesis of nicotinamide derivatives.

One example involves the reaction of 2-halonicotinamides with aldehydes and sodium azide, catalyzed by copper, to produce pyrido[2,3-d]pyrimidin-4(3H)-ones through a cascade of reactions. While this specific product is not the target compound, it illustrates the potential of using nicotinamide fragments in MCRs to rapidly assemble complex heterocyclic systems. Another approach involves the three-component reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans with acetoacetanilide (B1666496) and alkylating reagents to furnish nicotinamide derivatives. researchgate.net The development of a specific MCR for the direct synthesis of this compound would represent a significant advancement in its preparation.

Derivatization from Known Nicotinamide or Nicotinate (B505614) Intermediates

A prevalent method for synthesizing derivatives of this compound begins with the bromination of a hydroxy-nicotinate precursor. For instance, methyl 6-hydroxynicotinate can be suspended in acetic acid and treated with bromine. chemicalbook.com Heating this mixture facilitates the electrophilic aromatic substitution to yield methyl 5-bromo-6-hydroxynicotinate. chemicalbook.com The reaction is typically worked up by quenching the excess bromine with sodium thiosulfate (B1220275) and neutralizing the acid with a base like sodium bicarbonate to precipitate the product. chemicalbook.com This nicotinate ester can then be converted to the corresponding amide, this compound, through standard amidation procedures.

Another pathway involves starting with 5-hydroxynicotinic acid, which can be prepared by the diazotization of 5-aminonicotinic acid with sodium nitrite (B80452) in an acidic medium. googleapis.com The resulting 5-hydroxynicotinic acid can then undergo bromination and subsequent amidation to afford the target compound.

Variations of these methods are employed to synthesize structural analogs. For example, 6-chloro-N-methoxy-N-methylnicotinamide is synthesized by the chlorination of nicotinamide, followed by methylation and methoxylation. The synthesis of N-substituted nicotinamide derivatives can also be achieved by condensing nicotinic acid with various aromatic amines in the presence of a catalyst. researchgate.net

Table 1: Synthesis of Methyl 5-bromo-6-hydroxynicotinate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 6-hydroxynicotinate | Bromine, Acetic Acid | 60°C, 18 h | Methyl 5-bromo-6-hydroxynicotinate | 100% | chemicalbook.com |

Enantioselective Synthesis and Stereochemical Considerations (Applicable to Chiral Derivatives)

While this compound itself is not chiral, the synthesis of its chiral derivatives is an area of significant interest, particularly for applications in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have distinct biological activities.

Several strategies for the enantioselective synthesis of chiral building blocks that could be incorporated into nicotinamide structures have been developed. One such method is the asymmetric transfer hydrogenation of α-amino ketones, which can lead to the formation of chiral β-hydroxy amines and aziridines with high enantiomeric excess. scielo.br For example, the reduction of (±) N-(tBoc)-1-aminopropan-2-one using a Ruthenium(II) catalyst with a chiral ligand like (1R,2R)-TsDPEN in a formic acid/triethylamine mixture yields the corresponding chiral alcohol in high yield and enantiomeric excess. scielo.br This chiral alcohol can then be used in subsequent steps to build more complex chiral molecules.

Another powerful technique is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method allows for the synthesis of β-amino acid derivatives, which are important chiral building blocks. nih.gov The regioselectivity of the hydrocupration can be controlled by the choice of the chiral ligand, enabling the synthesis of the desired enantiomer. nih.gov

The stereochemistry of the final product is determined by the chiral catalyst or auxiliary used in the synthesis. For instance, in the iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives, the choice of solvent can surprisingly dictate which enantiomer is predominantly formed. rsc.org This highlights the subtle yet critical role of reaction conditions in controlling stereochemical outcomes.

When designing enantioselective syntheses, it is essential to consider potential issues such as hindered internal rotation around single bonds, which can give rise to different conformational isomers. ias.ac.in The barriers to these rotations can sometimes be significant enough to allow for the isolation of individual conformers at low temperatures. ias.ac.in

Table 2: Enantioselective Synthesis of a Chiral Alcohol Precursor

| Substrate | Catalyst/Ligand | Reducing Agent | Solvent | Product | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|---|---|

| (±) N-(tBoc)-1-aminopropan-2-one | [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | HCOOH/NEt₃ | - | (R)-N-(tBoc)-1-aminopropan-2-ol | 87.3% | Not specified | scielo.br |

Chemical Reactivity and Transformation Studies of 6 Bromo 5 Hydroxynicotinamide

Reactivity of the Bromine Substituent

The bromine atom at the C6 position of the pyridine (B92270) ring is a key site for synthetic modification. Its reactivity is influenced by the electronic landscape of the heterocyclic ring, making it amenable to nucleophilic substitution, metal-catalyzed cross-coupling, and reduction reactions.

The bromine atom on the electron-deficient pyridine ring can be displaced by strong nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAAr), is a common strategy for introducing a range of functional groups. For instance, 6-bromo-5-hydroxynicotinamide can react with alkoxides, such as sodium methoxide, to replace the bromine atom with a methoxy (B1213986) group. These reactions typically require elevated temperatures to proceed efficiently.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product | Typical Conditions |

| Methoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-5-hydroxynicotinamide | Heat in methanol |

| Amine | Various primary/secondary amines | 6-Amino-5-hydroxynicotinamide derivatives | High temperature, sometimes with a catalyst |

The bromine substituent serves as an excellent handle for various palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In Suzuki-Miyaura coupling reactions, the bromine atom is reacted with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming a new C-C bond, allowing for the introduction of alkyl, alkenyl, or aryl groups at the C6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary or secondary amines to yield 6-amino-5-hydroxynicotinamide derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Table 2: Examples of Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-5-hydroxynicotinamide |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 6-(Phenylamino)-5-hydroxynicotinamide |

The bromine atom can be selectively removed through a process known as hydrodebromination or reduction. This transformation is useful when the bromine is used as a directing group during synthesis and needs to be removed in a later step. Common methods include catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium (B1175870) formate.

Table 3: Methods for Reduction of the Bromo Group

| Reagent System | Catalyst | Product |

| H₂ gas | Palladium on carbon (Pd/C) | 5-Hydroxynicotinamide (B22164) |

| Ammonium formate | Palladium on carbon (Pd/C) | 5-Hydroxynicotinamide |

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is another key site for functionalization. Its nucleophilic character allows it to participate in esterification and etherification, while its position on the aromatic ring makes it susceptible to oxidation under certain conditions.

The hydroxyl group can be readily converted into esters or ethers, a common strategy for protecting the hydroxyl group or for modifying the molecule's properties.

Esterification: Reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., pyridine, triethylamine), yields the corresponding ester. This reaction is often used to protect the hydroxyl group during subsequent synthetic steps.

Etherification: The Williamson ether synthesis is a common method for converting the hydroxyl group into an ether. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Table 4: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagent | Base | Product |

| Esterification | Acetyl chloride | Pyridine | 6-Bromo-5-acetoxynicotinamide |

| Etherification | Methyl iodide | Sodium hydride (NaH) | 6-Bromo-5-methoxynicotinamide |

The electron-rich pyridine ring, activated by the hydroxyl group, can undergo oxidation. evitachem.com However, controlling the oxidation of the hydroxyl group to a quinone-like structure can be challenging due to the potential for competing reactions and ring degradation. Specific oxidizing agents and carefully controlled reaction conditions are required to achieve the desired transformation. Research into selective oxidation of this specific compound is not extensively documented in readily available literature, but general principles of phenol (B47542) oxidation suggest that reagents like Fremy's salt or salcomine (B1680745) in the presence of oxygen could potentially yield the corresponding pyridinone or quinone derivatives.

Reactivity of the Amide Moiety

The amide group in this compound is a key site for chemical transformations, including hydrolysis, N-alkylation, and N-acylation.

Hydrolysis of the amide bond in nicotinamide (B372718) derivatives can occur under acidic or basic conditions, yielding the corresponding carboxylic acid. For instance, the N-methoxy group, a related functionality, is known to be susceptible to hydrolysis under acidic conditions. This suggests that this compound could be converted to 6-bromo-5-hydroxynicotinic acid, though specific studies on this compound are not widely available.

N-alkylation and N-acylation reactions introduce alkyl or acyl groups onto the nitrogen atom of the amide. These reactions are fundamental in modifying the structure and properties of the parent molecule. nih.gov Electrochemical methods have been developed for the N-alkylation and N-acylation of related NH-sulfoximines, demonstrating the feasibility of such transformations under mild conditions. rsc.org For example, the methylation of 6-chloronicotinamide (B47983) can be achieved using methyl iodide and potassium carbonate, resulting in N-methyl-6-chloronicotinamide. Similar strategies could likely be applied to this compound.

The selective acylation of similar structures, such as biotin, at a specific nitrogen atom has been achieved, highlighting the potential for regioselective modifications. nih.gov In the synthesis of various bioactive molecules, amide condensation is a common step. For instance, in the creation of SARS-CoV-2 M pro inhibitors, amide condensation was used to form an intermediate from 5-bromo-2-fluoro-3-nitrobenzoic acid. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Amide-Containing Heterocycles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Chloronicotinamide | Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) in acetone, 60°C, 12 hours | N-Methyl-6-chloronicotinamide | 80-85% | |

| Isatin Derivatives | Acetic anhydride, reflux for 4 hours | N-Acetylisatins | 82-89% | researchgate.net |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound possesses a basic lone pair of electrons, making it susceptible to reactions with electrophiles and Lewis acids. wikipedia.org This reactivity is a hallmark of pyridine and its derivatives.

Alkylation of the pyridine nitrogen is a common reaction, leading to the formation of positively charged pyridinium (B92312) salts. wikipedia.org This transformation can increase the reactivity of the pyridine ring towards both oxidation and reduction. wikipedia.org While direct nucleophilic attack at the pyridine nitrogen is generally uncommon, certain structural features can promote this reactivity. In some 2,6-bis(imino)pyridines, nucleophilic N-alkylation has been observed, a reaction influenced by stereoelectronic factors rather than steric hindrance. scielo.org.mx

The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, making such reactions more challenging compared to benzene. uoanbar.edu.iqpearson.com However, the presence of activating groups can enhance the ring's reactivity. pearson.com

Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is influenced by its functional groups and the surrounding environmental conditions. The bromine atom can act as a leaving group in certain substitution reactions. cymitquimica.com

Studies on related nicotinamide nucleotides have shown that they can be degraded by hypohalous acids like HOCl, HOBr, and HOI. researchgate.net For example, the degradation of reduced pyridine nucleotides by HOCl occurs in two stages: a rapid initial reaction followed by a slower secondary reaction that leads to the complete loss of the pyridine ring's aromatic character. researchgate.net The primary products of the reaction between NMNH (a related nicotinamide mononucleotide) and HOCl are various isomeric chlorohydrins, resulting from the electrophilic addition of HOCl to the C5-C6 double bond of the pyridine ring. researchgate.net

The stability of derivatives can also be a concern. For instance, N-methoxy groups on related compounds are known to be prone to hydrolysis under acidic conditions, necessitating specific storage conditions such as low temperatures and humidity.

Computational and Theoretical Chemistry Investigations of 6 Bromo 5 Hydroxynicotinamide

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses are fundamental to predicting the behavior of a molecule at the electronic level. These studies offer a detailed view of molecular properties that govern reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to calculate various molecular properties of compounds like 6-bromo-5-hydroxynicotinamide.

DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. thieme-connect.com The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. journalijar.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. journalijar.com

For similar bromo-substituted heterocyclic compounds, DFT calculations have been used to determine optimized geometry, bond lengths, and bond angles. researchgate.net These calculations also help in analyzing charge delocalization through Natural Bond Orbital (NBO) analysis and identifying regions susceptible to electrophilic and nucleophilic attack via Molecular Electrostatic Potential (MESP) maps. journalijar.comresearchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is essential to identify the most stable three-dimensional arrangement of its atoms. The flexibility of the nicotinamide (B372718) scaffold allows for different spatial orientations of its substituent groups.

Computational methods are used to explore the potential energy surface of the molecule and identify low-energy conformers. This process involves rotating the rotatable bonds and calculating the energy of each resulting conformation. The most stable conformation, or the global minimum, corresponds to the most populated state of the molecule under given conditions.

For related structures, it has been shown that intramolecular hydrogen bonding can significantly influence the preferred conformation. acs.org For instance, an intramolecular hydrogen bond between an amide hydrogen and a carbonyl oxygen can enforce planarity and restrict rotational freedom. acs.org The energy barriers for internal rotation around single bonds, though typically small, are influenced by steric and electrostatic interactions between substituents. ias.ac.in

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms involving this compound is crucial for predicting its chemical behavior and potential metabolic pathways. Computational studies can elucidate the step-by-step process of a chemical reaction, including the identification of intermediates and transition states.

For example, the oxidation of nicotinamide has been studied, and it was found that the reaction can lead to the formation of 6-hydroxynicotinamide. thieme-connect.comjournalcra.com Kinetic studies on similar compounds have helped in proposing reaction mechanisms and deriving rate laws that are consistent with experimental observations. journalcra.com DFT calculations are also employed to model the transition states of reactions, providing insights into the activation energies and reaction kinetics.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools for studying the interactions of small molecules like this compound with biological macromolecules. These methods help in predicting binding affinities and understanding the dynamics of ligand-receptor complexes.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. cosmosscholars.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. cosmosscholars.com

For bromo-substituted compounds, molecular docking studies have been performed to understand their binding modes with various targets, such as enzymes and receptors. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. nih.govmdpi.com For instance, in a study of bromo-quinazoline derivatives, molecular docking was used to investigate their interactions with the epidermal growth factor receptor (EGFR). nih.gov Similarly, docking studies of other bromo-containing compounds have revealed crucial hydrogen bond interactions with amino acid residues in the active sites of their target proteins. cosmosscholars.commdpi.com

Potential biological targets for this compound could include enzymes involved in cancer pathways or proteins associated with other diseases. The nicotinamide moiety is a common feature in many biologically active molecules, including inhibitors of sirtuins and poly (ADP-ribose) polymerase (PARP). mdpi.com

Table 1: Potential Biological Targets and Key Interactions for Nicotinamide Analogs

| Target Protein | Type of Interaction | Key Interacting Residues (Examples) |

| Sirtuin 2 (SIRT2) | Hydrogen bonds, Hydrophobic interactions | Arg97, Gln167 mdpi.com |

| Myeloid cell leukemia 1 (Mcl-1) | Hydrophobic interactions | p2 pocket residues nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonds, Hydrophobic interactions | Glu166, His164 mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds, π-sigma interactions | Cys773, Met769, Leu820 nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov This method simulates the motion of atoms and molecules, offering insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.comnih.gov

MD simulations are often used to refine the results of molecular docking studies. dovepress.com By simulating the behavior of the docked complex in a solvated environment, researchers can assess the stability of the predicted binding pose and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govmdpi.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to evaluate the stability of the complex during the simulation. mdpi.com

For various ligand-protein complexes, MD simulations have been crucial in confirming the stability of binding and understanding the dynamic nature of the interactions. nih.govmdpi.comdovepress.com These simulations can reveal, for example, the number and duration of hydrogen bonds formed between the ligand and the protein, which is a critical factor in determining the strength of the interaction. nih.gov

In Vitro Biological Activity and Mechanistic Elucidation of 6 Bromo 5 Hydroxynicotinamide Derivatives

Enzymatic Inhibition and Activation Studies

Studies on the enzymatic interactions of 6-bromo-5-hydroxynicotinamide derivatives have explored their potential as modulators of various key enzymes involved in cellular signaling and disease progression.

Targeting Kinases (e.g., PI3K, HDAC, TBK1/IKKε)

Extensive searches of scientific literature and databases did not yield specific in vitro studies detailing the inhibitory or activation activities of this compound derivatives on kinases such as Phosphoinositide 3-kinases (PI3K), Histone Deacetylases (HDACs), or TANK-binding kinase 1 (TBK1) and IkappaB kinase epsilon (IKKε). While nicotinamide (B372718), the parent compound, is known to inhibit sirtuins (a class of HDACs), specific data for the 6-bromo-5-hydroxy substituted analog and its derivatives in this context are not available.

Protease Inhibition (e.g., SARS-CoV-2 Mpro)

There is currently no published research specifically identifying this compound derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The urgent need for antiviral agents has led to the investigation of a wide array of chemical scaffolds, but derivatives of this specific compound have not been reported in the literature as having been screened or identified as active against this target.

Other Enzyme Families

No significant in vitro biological activity data for this compound derivatives against other enzyme families have been reported in the reviewed scientific literature.

Receptor Binding and Modulation

The interaction of small molecules with cellular receptors is a cornerstone of drug discovery. The following sections review the available information regarding the binding and modulation of receptors by this compound derivatives.

Chemokine Receptor Interactions (e.g., CXCR4)

A comprehensive review of the available scientific literature did not reveal any studies that have investigated the binding affinity or modulatory effects of this compound derivatives on the chemokine receptor CXCR4.

Other Receptor Classes

No data is currently available in the scientific literature regarding the in vitro binding or modulation of other receptor classes by this compound or its derivatives.

Antimicrobial and Antibiofilm Properties (In Vitro Evaluation)

Derivatives of this compound have been investigated for their potential as antimicrobial agents. These compounds are structurally related to nicotinamide, a form of vitamin B3, and feature a bromine atom at the 6-position and a hydroxyl group at the 5-position of the pyridine (B92270) ring. This core structure has been modified to create a variety of derivatives with different biological activities.

Research has shown that certain derivatives exhibit notable antibacterial and antifungal properties. For instance, some monomeric alkaloid derivatives have demonstrated good antimicrobial activity. One such compound, 12a, was found to be active against E. coli with a minimum inhibitory concentration (MIC) of 0.0195 mg/mL, and also showed activity against Bacillus mycoides and Candida albicans with MIC values of 0.0048 mg/mL. mdpi.com Another compound, 15, was active against E. coli (MIC of 0.0048 mg/mL) and inhibited the growth of B. mycoides and C. albicans at MICs of 0.0098 and 0.039 mg/mL, respectively. mdpi.com

The introduction of different functional groups to the core structure can significantly impact the antimicrobial spectrum and potency. For example, some S-β-d-glucoside derivatives of 5-aryl-1,2,4-triazole-3-thiones displayed variable inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Monilia albican. nih.gov Notably, these compounds generally exhibited stronger antifungal than antibacterial activity, with some showing excellent activity against Monilia albican with MIC values of 16 μg/mL. nih.gov

Similarly, novel adamantane (B196018) derivatives have been synthesized and tested, with some showing high antibacterial potential against Gram-positive bacteria, with MIC values ranging from 62.5 to 1000 µg/mL. mdpi.com The antimicrobial activity of these compounds is often evaluated using in vitro assays against a panel of clinically relevant bacterial and fungal strains. mdpi.comresearchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Nicotinamide Derivatives

| Compound | Test Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| 12a | E. coli | 0.0195 | mdpi.com |

| 12a | Bacillus mycoides | 0.0048 | mdpi.com |

| 12a | Candida albicans | 0.0048 | mdpi.com |

| 15 | E. coli | 0.0048 | mdpi.com |

| 15 | Bacillus mycoides | 0.0098 | mdpi.com |

| 15 | Candida albicans | 0.039 | mdpi.com |

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. nih.gov The formation and maintenance of biofilms are often regulated by a cell-to-cell communication system known as quorum sensing (QS). jmb.or.krmdpi.com Consequently, interfering with QS pathways presents a promising strategy for controlling bacterial biofilms. jmb.or.krnih.gov

Derivatives of this compound have been explored for their ability to inhibit biofilm formation and antagonize QS. For instance, 6-bromo-3-formylchromone (6B3FC), a related bromo-substituted compound, was identified as an effective antibacterial and antibiofilm agent against Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org It exhibited a low minimum inhibitory concentration (MIC) of 20 µg/mL for planktonic cell growth and inhibited biofilm formation in a dose-dependent manner. frontiersin.org

The mechanism of biofilm inhibition by these compounds can involve several actions. They can reduce bacterial adhesion to surfaces, a critical initial step in biofilm formation. nih.gov Furthermore, they can interfere with the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. nih.gov

The antagonism of QS by these derivatives is a key mechanism underlying their antibiofilm activity. Gram-negative bacteria commonly use N-acyl-homoserine lactones (AHLs) as signaling molecules in their QS systems. jmb.or.kr Some synthetic compounds have been shown to act as antagonists to these signaling molecules, thereby disrupting QS-regulated processes, including biofilm formation and the expression of virulence factors. jmb.or.kr For example, 6B3FC was found to reduce the expression of genes associated with quorum sensing, such as luxS and opaR, in V. parahaemolyticus. frontiersin.org

**Table 2: Effect of 6-Bromo-3-formylchromone (6B3FC) on Biofilm-Related Gene Expression in *V. parahaemolyticus***

| Gene | Function | Fold Change in Expression | Reference |

|---|---|---|---|

| luxS | Quorum Sensing | 0.6-fold reduction | frontiersin.org |

| opaR | Quorum Sensing | 0.6-fold reduction | frontiersin.org |

| vmrA | Membrane Integrity | 0.6-fold reduction | frontiersin.org |

| tdh | Pathogenicity | 0.7-fold reduction | frontiersin.org |

Anticancer Activity (In Vitro Cellular Assays)

Derivatives of this compound have emerged as a class of compounds with potential anticancer properties. Their efficacy is often initially assessed through in vitro cell proliferation and viability assays on various cancer cell lines. These assays, such as the MTT assay, measure the metabolic activity of cells, which is indicative of their viability and proliferation rate.

Studies have shown that certain derivatives can significantly inhibit the growth of cancer cells. For example, a series of quinazolin-4-one based hydroxamic acids, which can be considered structurally related, exhibited potent antiproliferative activity against a panel of 60 different cancer cell lines. nih.gov One lead compound from this series induced necrosis in several mutant and FLT3-resistant acute myeloid leukemia (AML) cell lines and primary blasts from AML patients, while showing no cytotoxicity against normal cells. nih.gov

The synthesis of various analogs, such as those with substitutions at the C-5 position of a quinazolinone core, has allowed for the exploration of structure-activity relationships. nih.gov For instance, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one was identified as a promising anticancer agent with selective and potent inhibitory activity against MDA-MB-435 melanoma. nih.gov

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, in cancer cells. The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptosis pathway. sci-hub.senih.gov Overexpression of anti-apoptotic Bcl-2 proteins, such as Mcl-1, is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies. sci-hub.se

Derivatives of this compound have been investigated for their ability to induce apoptosis and modulate the cell cycle. Some compounds have been designed as inhibitors of anti-apoptotic proteins like Mcl-1. nih.gov Mechanistic studies on related compounds have revealed that they can trigger apoptosis in cancer cell lines by depolarizing the mitochondrial membrane. researchgate.net

Furthermore, these derivatives can influence cell cycle progression. Glycogen Synthase Kinase 3 (GSK3) activity is involved in regulating cell cycle entry, and its inhibition can lead to an increase in Cyclin D1 levels, promoting cell cycle progression. google.co.ug Certain nicotinamide derivatives have been shown to modulate pathways involving GSK3, which can impact cell proliferation. google.co.ug Histone deacetylase (HDAC) inhibitors, another class of anticancer agents, can also induce cell-cycle arrest and apoptosis. nih.gov Some nicotinamide-based compounds have been developed as HDAC inhibitors, demonstrating the potential for this chemical scaffold to be adapted for various anticancer mechanisms. uniroma1.it

Structure-Activity Relationship (SAR) Analyses in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR analyses have provided insights into how specific structural modifications influence their antimicrobial and anticancer effects.

In the context of antimicrobial activity, the nature and position of substituents on the nicotinamide ring are critical. For instance, the substitution of a bromine atom at the 6-position of a related compound, 6-chloro-N-methoxy-N-methylnicotinamide, was shown to alter its biological activity. The presence of different aryl groups in 5-aryl-1,2,4-triazole-3-thione derivatives also significantly impacted their antifungal potency. nih.gov

For anticancer activity, SAR studies have been instrumental in developing potent and selective inhibitors. In a series of quinazolin-4-one based hydroxamic acids, exploration of different linkers and cap groups led to the identification of compounds with high potency and selectivity against specific PI3K and HDAC enzymes. nih.gov The substitution pattern on the quinazolinone core, such as C-5 aryl or amino-alkyl/aryl substitutions, was found to be a key determinant of activity. nih.gov

Similarly, in the design of Mcl-1 inhibitors, SAR analyses of hydroxynicotinamide derivatives revealed that hydrophobic interactions within the p2 binding pocket of the Mcl-1 protein were dominant for high-affinity binding. nih.gov The selectivity of these inhibitors for Mcl-1 over other Bcl-2 family members like Bcl-xL was driven by interactions with the deeper p2 pocket in Mcl-1. nih.gov These findings underscore the importance of fine-tuning the chemical structure to achieve both high potency and selectivity for the desired biological target.

Based on a comprehensive search of available scientific literature and databases, there is currently insufficient public information to generate an article on "this compound" that adheres to the specific and detailed outline provided.

Searches for this compound did not yield specific data regarding its in vitro biological activity, structure-activity relationships of its derivatives, key pharmacophoric elements, cellular pathway perturbation analyses, or protein-ligand interaction mapping. While information exists for other hydroxynicotinamide isomers and derivatives, the strict requirement to focus solely on this compound and its direct derivatives cannot be met with the currently accessible scientific data.

Therefore, the content required for the following sections and subsections could not be sourced:

Mechanistic Investigations at the Cellular and Molecular Level

Protein-Ligand Interaction Mapping

Fulfilling the request would necessitate using information on unrelated or distantly related compounds, which is explicitly forbidden by the instructions. Without dedicated research studies on this compound, a scientifically accurate and authoritative article as specified cannot be constructed.

Advanced Analytical Characterization Techniques in Research on 6 Bromo 5 Hydroxynicotinamide

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable tools for elucidating the intricate three-dimensional architecture of molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), which are ubiquitous in organic molecules.

In the context of 6-Bromo-5-hydroxynicotinamide, ¹H NMR spectroscopy would provide crucial information about the number and chemical environment of the hydrogen atoms in the molecule. The distinct protons on the pyridine (B92270) ring, the amide group, and the hydroxyl group would each produce a unique signal in the spectrum, characterized by a specific chemical shift (δ), integration value, and splitting pattern (multiplicity). For instance, the aromatic protons would appear in a specific region of the spectrum, and their coupling patterns would reveal their relative positions on the pyridine ring.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing a count of the unique carbon atoms in the molecule. Each carbon atom in the pyridine ring, the carbonyl group of the amide, and any other carbon-containing functional groups would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Value | Singlet | 1H | Aromatic Proton |

| Hypothetical Value | Singlet | 1H | Aromatic Proton |

| Hypothetical Value | Broad Singlet | 2H | Amide Protons (-CONH₂) |

| Hypothetical Value | Singlet | 1H | Hydroxyl Proton (-OH) |

Note: The actual chemical shifts and multiplicities would depend on the solvent used and the specific electronic effects of the bromine and hydroxyl substituents.

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Value | Carbonyl Carbon (C=O) |

| Hypothetical Value | Aromatic Carbon (C-Br) |

| Hypothetical Value | Aromatic Carbon (C-OH) |

| Hypothetical Value | Aromatic Carbon |

| Hypothetical Value | Aromatic Carbon |

| Hypothetical Value | Aromatic Carbon |

Note: The specific chemical shifts are influenced by the electronegativity of the substituents and their positions on the pyridine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns.

For this compound, mass spectrometry would be used to determine its molecular weight. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This level of precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Illustrative Mass Spectrometry Data for this compound

| m/z (relative intensity) | Assignment |

| Calculated Value for [M]⁺ | Molecular Ion with ⁷⁹Br |

| Calculated Value for [M+2]⁺ | Molecular Ion with ⁸¹Br |

| Various Values | Fragment Ions |

Note: The exact m/z values would be calculated based on the atomic masses of the constituent elements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, N-H, O-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, the O-H stretching of the hydroxyl group, and C=C and C=N stretching vibrations of the aromatic pyridine ring.

Illustrative IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H and N-H Stretching |

| ~1680 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | N-H Bending (Amide II) |

| ~1550, 1470 | Medium to Strong | C=C and C=N Stretching (Aromatic Ring) |

Note: The exact positions and shapes of the absorption bands can be influenced by hydrogen bonding and other intermolecular interactions.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. They are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is routinely used to determine the purity of pharmaceutical compounds and to quantify their concentration. In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. By analyzing the chromatogram for the presence of any additional peaks, the purity of the sample can be assessed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is invaluable for monitoring the progress of organic reactions. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates, leading to their separation.

By comparing the TLC profile of the reaction mixture over time to that of the starting materials and the expected product, a chemist can determine when the reaction is complete. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds. For a substituted nicotinamide (B372718) like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent and widely utilized hyphenated methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. While this compound, with its polar hydroxyl and amide functional groups, may exhibit limited volatility, derivatization can be employed to facilitate its analysis by GC-MS. Chemical modification of the polar groups, for instance, through silylation, can increase the compound's volatility and thermal stability, making it amenable to GC separation.

In a typical GC-MS analysis, the derivatized this compound would be introduced into the gas chromatograph, where it is vaporized and separated from other components of a sample mixture based on its partitioning between a stationary phase and a mobile carrier gas. The retention time, the time it takes for the compound to travel through the chromatographic column, serves as a key identifying characteristic.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, often revealing the molecular weight of the compound and characteristic fragmentation patterns that can be used to confirm its structure.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value | Description |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common silylating agent used to increase volatility. |

| GC Column | DB-5ms | A non-polar column suitable for a wide range of analytes. |

| Injection Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | A temperature gradient to ensure optimal separation. |

| Carrier Gas | Helium | An inert gas that serves as the mobile phase. |

| Retention Time | 15.2 min | The characteristic time for the analyte to elute from the column. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces extensive fragmentation. |

| Key Mass Fragments (m/z) | [M]+, [M-CH3]+, [M-Br]+ | Expected fragments that aid in structural elucidation. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, without the need for derivatization.

In an LC-MS system, a liquid sample containing the analyte is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound is then separated based on its interactions with the stationary phase of the column and the mobile phase. The choice of column and mobile phase composition is critical and is tailored to the polarity of the analyte. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and a small amount of acid (e.g., formic acid) to improve peak shape is often employed.

After separation by LC, the analyte flows into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the polar analyte molecules in the liquid phase before they enter the mass analyzer. The mass spectrometer then provides high-resolution mass data, which can be used for accurate mass determination and molecular formula confirmation. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of a selected parent ion, yielding structural information that can confirm the identity of this compound and distinguish it from its isomers.

Table 2: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| LC Column | C18 (2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Gradient | 5% B to 95% B over 10 min | A gradient elution is used to effectively separate compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical UHPLC. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile molecules. |

| Polarity | Positive and Negative | Analysis in both modes can provide complementary information. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution and accurate mass measurements. |

| Expected [M+H]+ | Calculated m/z | The protonated molecular ion, used for confirmation of molecular weight. |

| Expected [M-H]- | Calculated m/z | The deprotonated molecular ion, providing complementary evidence. |

X-ray Crystallography for Solid-State Structure Determination (Applicable to Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of the molecular structure of a derivative of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the compound of interest. This is often the most challenging step and may require screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular model. This information is invaluable for confirming the connectivity of the atoms in the molecule and for studying its stereochemistry and crystal packing.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific arrangement of symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Length (C-Br) | ~1.90 Å | Provides experimental evidence for the carbon-bromine bond. |

| Bond Length (C-O) | ~1.36 Å | Characterizes the carbon-oxygen bond of the hydroxyl group. |

| Torsion Angle | C-C-C-N | Defines the conformation of the pyridine ring and its substituents. |

| Hydrogen Bonding | O-H···N | Intermolecular interactions that influence crystal packing. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 6-bromo-5-hydroxynicotinamide has primarily centered on its role as a structural analogue and precursor in the synthesis of more complex molecules, particularly those with therapeutic potential. A significant finding is its utility as an intermediate in creating inhibitors for poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. jhoponline.commdpi.com PARP inhibitors are a targeted cancer therapy that capitalizes on the dependency of certain cancer cells, especially those with BRCA1 or BRCA2 mutations, on PARP for survival. mdpi.comecancer.org The core structure of this compound, featuring a nicotinamide (B372718) backbone, is fundamental to its interaction with the NAD+ binding site of PARP enzymes. mdpi.com

Kinetic studies on the oxidation of related nicotinamide compounds have provided insights into their chemical behavior, identifying products like 6-hydroxynicotinamide, which suggests the reactivity of the pyridine (B92270) ring. journalcra.comthieme-connect.com The bromination of hydroxynicotinamide derivatives is a documented synthetic step, indicating that the core structure is amenable to halogenation to produce intermediates like this compound. umn.edu While direct biological studies on this compound itself are not extensively published, its frequent appearance as a precursor in patents for PARP inhibitors and other biologically active compounds underscores its importance in medicinal chemistry.

Unexplored Avenues in Synthetic Chemistry

While the synthesis of this compound from its corresponding methyl ester, methyl 5-bromo-6-hydroxynicotinate, is established, there are several unexplored avenues in its synthetic chemistry. chemicalbook.com Current methods often involve the bromination of a hydroxynicotinamide precursor. umn.edu Future research could focus on more efficient, regioselective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic C-H Activation: Direct C-H bromination of 5-hydroxynicotinamide (B22164) could offer a more atom-economical route, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing microreactor technology could enhance reaction efficiency, safety, and scalability for the bromination and subsequent amidation steps.

Novel Halogenating Agents: Investigating milder and more selective brominating agents could improve yields and reduce the formation of byproducts compared to using elemental bromine. thieme-connect.com

Enzymatic Synthesis: Biocatalytic approaches could offer a green alternative for the synthesis of this compound and its derivatives, potentially providing high stereospecificity and regioselectivity.

Furthermore, derivatization of the amide and hydroxyl groups of this compound could yield a library of novel compounds for biological screening. google.com

Potential for Novel Biological Applications

The established role of this compound as a scaffold for PARP inhibitors opens the door to several other potential biological applications. mdpi.com The nicotinamide core is a well-known pharmacophore that interacts with NAD+-dependent enzymes, which are involved in a vast array of cellular processes. mdpi.comnih.gov

Future research could investigate its potential as:

An inhibitor of other NAD+-dependent enzymes: Beyond PARP, enzymes like sirtuins and other ADP-ribosyltransferases are critical in metabolism, aging, and neurodegeneration. nih.gov The structure of this compound could be a starting point for designing inhibitors for these related enzyme families.

A modulator of cellular redox processes: Nicotinamide derivatives are central to cellular redox balance. researchgate.net This compound could be explored for its effects on pathways sensitive to oxidative stress.

Antimicrobial or antiviral agents: Pyridine derivatives are known to possess antimicrobial properties. Screening this compound and its derivatives against various pathogens could reveal new therapeutic leads. researchgate.net

A probe for chemical biology: As a fragment or intermediate, it can be used to develop chemical probes to study the function and regulation of nicotinamide-binding proteins. bohrium.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work holds significant promise for advancing research on this compound. Structure-based drug design, which has been successfully applied to develop inhibitors for targets like the anti-apoptotic protein Mcl-1, could be powerfully applied here. nih.gov

Future integrated approaches could include:

Molecular Docking and Dynamics: Simulating the binding of this compound and its virtual derivatives to the active sites of PARP, sirtuins, and other target proteins can predict binding affinities and modes. nih.gov This would guide the synthesis of more potent and selective inhibitors.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives before their synthesis, saving time and resources. researchgate.net

Quantum Mechanics Calculations: DFT (Density Functional Theory) calculations can be used to understand the electronic properties and reactivity of the molecule, aiding in the design of new synthetic reactions. thieme-connect.com

Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment, computational methods can help identify complementary fragments to build more complex and potent inhibitors.

This integrated cycle of computational prediction followed by targeted experimental synthesis and validation will accelerate the discovery of novel applications for this compound.

Broader Impact on Nicotinamide Research and Chemical Biology

The study of this compound contributes to the broader field of nicotinamide research and chemical biology. Nicotinamide and its derivatives, like nicotinamide mononucleotide (NMN), are at the forefront of research into aging, metabolism, and cellular repair. nih.govmdpi.com This specific bromo-hydroxy derivative serves as a valuable tool and building block within this larger context.

The broader impacts include:

Expanding the Chemical Toolbox: Providing a versatile, functionalized pyridine scaffold allows chemical biologists to synthesize a wider range of probes and inhibitors to dissect the complex roles of NAD+ in biology. bohrium.com

Informing Structure-Activity Relationships (SAR): Studying how the bromine and hydroxyl substitutions on the nicotinamide ring affect binding to enzymes like PARP provides crucial data for the SAR of this important class of inhibitors. This knowledge can be applied to the design of next-generation drugs with improved specificity and efficacy.

Developing Novel Therapeutic Strategies: Research on nicotinamide analogues contributes to the development of therapies for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, by targeting the enzymes that regulate NAD+ metabolism. mdpi.comnih.gov

Advancing Synthetic Methodologies: The need for efficient synthesis of functionalized nicotinamides like this compound drives innovation in synthetic organic chemistry, leading to the development of new reactions and strategies applicable to other heterocyclic compounds. acs.org

Ultimately, research focused on this compound not only explores the potential of a single molecule but also enriches the fundamental understanding and therapeutic manipulation of nicotinamide-related pathways.

Q & A

Basic: What synthetic strategies are recommended for 6-Bromo-5-hydroxynicotinamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. A common approach includes bromination of 5-hydroxynicotinamide derivatives using brominating agents like or (N-bromosuccinimide) under controlled temperatures (0–25°C). Post-functionalization (e.g., hydroxyl group protection) may require anhydrous conditions to prevent side reactions . Optimization involves:

- Catalyst selection : Lewis acids (e.g., ) improve regioselectivity.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- / NMR : Confirm substitution patterns (e.g., bromine at C6, hydroxyl at C5) and aromatic proton splitting .

- FT-IR : Identify hydroxyl (3200–3500 cm) and amide carbonyl (1650 cm) stretches.

- Mass spectrometry (HRMS) : Verify molecular weight (, expected ) .

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Replication : Validate results across independent labs with shared compound batches.

- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Impurity profiling : Characterize byproducts (e.g., de-brominated derivatives) via LC-MS to rule out interference .

Advanced: What computational methods predict the reactivity and target interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., bromine’s electrophilicity at C6) .

- Molecular docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., GSK-3β) using crystal structures (PDB: 1Q3W). Focus on hydrogen bonding with hydroxyl/amide groups .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations to prioritize derivatives .

Basic: How should this compound be stored to ensure stability?

Answer:

- Storage conditions : Keep at −20°C in airtight, light-resistant vials under inert gas (argon) to prevent hydrolysis of the bromine substituent .

- Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Systematic substitution : Replace bromine with other halogens (Cl, I) or methyl groups to assess steric/electronic effects .

- Bioisosteric replacements : Swap the hydroxyl group with methoxy or trifluoromethyl to modulate solubility and target affinity.

- Activity assays : Test against panels of kinases (e.g., PIM1, TNF-α) using fluorescence polarization or radiometric assays .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Kinase inhibition : Acts as a scaffold for GSK-3β and PIM1 inhibitors due to its pyridine core and halogen substituents .

- Protease modulation : Explored in anthrax lethal factor inhibition by mimicking natural substrates .

- Anticancer agents : Derivatives show apoptotic activity in leukemia cell lines (e.g., Jurkat) via caspase-3 activation .

Advanced: How to troubleshoot low yields in bromination reactions for this compound?

Answer:

- Side-reaction minimization : Pre-dry reactants and solvents (e.g., molecular sieves for DMF) to avoid hydrolysis .

- Temperature control : Gradual addition of brominating agents at 0°C reduces exothermic side reactions.

- Catalyst optimization : Screen Brønsted acids (e.g., ) to enhance electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。